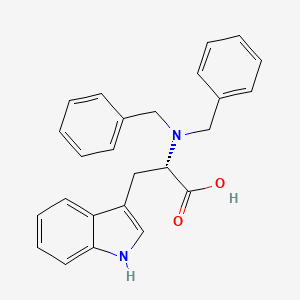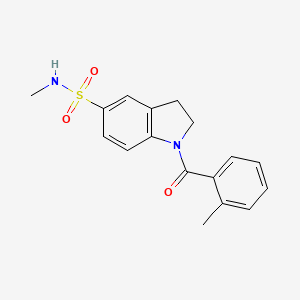
NA,Na-dibenzyl-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NA,Na-dibenzyl-L-tryptophan is a derivative of the essential amino acid tryptophan. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the tryptophan molecule. Tryptophan itself is known for its role in protein synthesis and as a precursor to important biomolecules such as serotonin and melatonin. The dibenzyl modification enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Fischer–Speier esterification, where tryptophan is treated with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent . This method ensures the enantiomeric purity of the product.
Industrial Production Methods: Industrial production of NA,Na-dibenzyl-L-tryptophan may involve large-scale esterification processes using green solvents such as cyclohexane or methyl tetrahydrofuran (Me-THF) to avoid hazardous solvents and ensure high yields . The process is optimized to maintain the purity and enantiomeric excess of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: NA,Na-dibenzyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized using reagents such as oxaziridine.
Reduction: The benzyl groups can be selectively reduced under hydrogenation conditions.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxaziridine reagents for selective oxidation of the indole ring.
Reduction: Hydrogen gas with a palladium catalyst for benzyl group reduction.
Substitution: Nucleophiles such as amines or thiols for substitution reactions.
Major Products:
Oxidation: Formation of indole-based alkaloid derivatives.
Reduction: Removal of benzyl groups to yield L-tryptophan.
Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
NA,Na-dibenzyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.
Biology: Studied for its role in protein interactions and as a model compound for understanding tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of serotonin pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis
Mécanisme D'action
The mechanism of action of NA,Na-dibenzyl-L-tryptophan involves its interaction with various molecular targets:
Molecular Targets: The indole ring interacts with cationic molecules through cation–π interactions, influencing protein structure and function.
Pathways Involved: The compound can modulate serotonin pathways by acting as a precursor to serotonin synthesis, affecting neurotransmission and mood regulation.
Comparaison Avec Des Composés Similaires
N-Acetyl-L-tryptophan: Another derivative of tryptophan with acetyl groups instead of benzyl groups.
N-Carbobenzoxy-L-tryptophan: Contains a carbobenzoxy group, used in peptide synthesis.
5-Benzyloxy-DL-tryptophan: A derivative with a benzyloxy group on the indole ring.
Uniqueness: NA,Na-dibenzyl-L-tryptophan is unique due to its dual benzyl groups, which enhance its chemical stability and reactivity. This makes it particularly useful in synthetic chemistry and as a model compound for studying tryptophan derivatives.
Propriétés
Formule moléculaire |
C25H24N2O2 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
(2S)-2-(dibenzylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H24N2O2/c28-25(29)24(15-21-16-26-23-14-8-7-13-22(21)23)27(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-14,16,24,26H,15,17-18H2,(H,28,29)/t24-/m0/s1 |
Clé InChI |
KWVIYTNTSHGWBK-DEOSSOPVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CC3=CNC4=CC=CC=C43)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B12827949.png)

![2-Propylcyclohepta[d]imidazol-4(3H)-one](/img/structure/B12827961.png)
![(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride](/img/structure/B12827964.png)
![2-[4-[2-[[1-[[10-(4-aminobutyl)-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12827968.png)
![Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12827981.png)
![7-Fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12827986.png)
![3-(1H-Benzo[d]imidazol-2-yl)acrylamide](/img/structure/B12827995.png)
![[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12828011.png)




